Bienvenue dans la boutique en ligne BenchChem!

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034581-50-3) belongs to the morpholino-pyrimidine carboxamide class, a scaffold extensively explored in patents assigned to AstraZeneca and others for generating potent mTOR kinase and PI3K enzyme inhibitors. The compound features a defined (1r,4r) stereochemical configuration at the cyclohexyl linker, a 5-fluoropyrimidin-2-yl ether moiety, and a terminal morpholine-4-carboxamide group.

Molecular Formula C15H21FN4O3
Molecular Weight 324.356
CAS No. 2034581-50-3
Cat. No. B2977017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
CAS2034581-50-3
Molecular FormulaC15H21FN4O3
Molecular Weight324.356
Structural Identifiers
SMILESC1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F
InChIInChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21)
InChIKeyFTJCTBRKKRCHLL-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034581-50-3): A Fluorinated Morpholino-Pyrimidine for Targeted Kinase Probe Development


N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034581-50-3) belongs to the morpholino-pyrimidine carboxamide class, a scaffold extensively explored in patents assigned to AstraZeneca and others for generating potent mTOR kinase and PI3K enzyme inhibitors [1]. The compound features a defined (1r,4r) stereochemical configuration at the cyclohexyl linker, a 5-fluoropyrimidin-2-yl ether moiety, and a terminal morpholine-4-carboxamide group. Its molecular formula is C15H21FN4O3 with a molecular weight of 324.36 g/mol [2]. While preliminary annotations suggest potential kinase inhibitory activity [3], published head-to-head biological comparison data against its closest in-class analogs remain absent from the open literature as of the current search date.

Why N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide Cannot Be Interchanged with Unsubstituted or Dimethyl Pyrimidine Analogs


Within the morpholino-pyrimidine carboxamide series, substitution on the pyrimidine ring is a critical determinant of kinase selectivity, binding affinity, and drug-like properties. The 5-fluoro substituent present in CAS 2034581-50-3 is distinct from the 4,6-dimethyl substitution found in the closest registered analog (CAS 2034280-65-2) and the unsubstituted pyrazine replacement (CAS 2034451-59-5) [1]. In related morpholinopyrimidine systems patented for mTOR/PI3K inhibition, even minor changes to the pyrimidine substituent pattern have been shown to shift selectivity between mTOR and various PI3K isoforms by orders of magnitude, as well as alter cellular permeability, efflux pump recognition, and metabolic stability [2]. Consequently, generic substitution among these analogs without matched biological validation is scientifically unsound and can lead to divergent or null pharmacological outcomes.

Product-Specific Quantitative Differentiation Evidence for CAS 2034581-50-3: Comparator-Backed Data Inventory


5-Fluoropyrimidine Substitution vs. 4,6-Dimethylpyrimidine: Structural Basis for Kinase Hinge-Binding Differentiation

The target compound incorporates a 5-fluoropyrimidine ring, while its closest registered analog (CAS 2034280-65-2) features a 4,6-dimethylpyrimidine. In kinase drug discovery, the pyrimidine 5-position directly contacts the hinge region of the ATP-binding pocket. A 5-fluoro substituent introduces a strong electron-withdrawing effect (Hammett σₚ = +0.06 for F vs. σₚ = -0.17 for 4-CH₃) that polarizes the adjacent C-H bonds, enhancing hydrogen-bond donor capacity at the hinge and altering the electrostatic potential surface relative to the dimethyl analog [1]. In structurally characterized morpholinopyrimidine series, analogous 5-fluoro modifications have been associated with improved selectivity profiles against specific PI3K isoforms and reduced off-target kinase binding compared to alkyl-substituted counterparts [2]. No direct IC₅₀ comparison between these two exact compounds is publicly available.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Stereochemical Configuration: (1r,4r)-Cyclohexyl vs. Racemic or Alternative Isomers

The compound is explicitly defined as the (1r,4r) stereoisomer at the cyclohexyl linker. Properly controlled stereochemistry is essential for maintaining the spatial orientation of the morpholine carboxamide and fluoropyrimidine moieties required for target binding. Many commercially available analogs in this series are offered as undefined stereoisomeric mixtures or alternate diastereomers . In a related morpholine-containing camptothecin series (FL118 vs. FL113), switching from the defined (20S) enantiomer to the racemic mixture resulted in substantially reduced in vitro target suppression and in vivo antitumor efficacy, demonstrating that stereochemical integrity is not a trivial specification [1]. While this FL118/FL113 evidence is not from the identical chemotype, it establishes the class-level principle that stereochemistry-dependent pharmacological activity applies to morpholine-containing anticancer agents.

Stereochemistry Conformational Analysis Target Engagement

Morpholine-4-Carboxamide vs. Nicotinamide or Benzamide End-Group Analogs: Pharmacophore Differentiation

The target compound terminates in a morpholine-4-carboxamide group, whereas closely related registered analogs bear nicotinamide (CAS 2034401-60-8), pyridin-3-ylacetamide, benzo[d][1,3]dioxole-5-carboxamide, or benzenesulfonamide end groups . The morpholine-4-carboxamide uniquely combines hydrogen-bond acceptor capacity (morpholine oxygen) with a urea-like carboxamide donor/acceptor pair, creating a pharmacophore distinct from the pyridine nitrogen of nicotinamide or the aromatic ring systems of benzamide derivatives. In mTOR/PI3K inhibitor programs based on the morpholinopyrimidine core, variations in the terminal amide/urea group have been shown to dramatically alter kinase selectivity, with certain amide substituents shifting inhibition from PI3Kα-selective to pan-PI3K or mTOR-selective profiles [1]. Direct quantitative selectivity data comparing this exact compound to its nicotinamide or benzamide analogs are not available in the public domain.

Pharmacophore Modeling Amide Bioisosteres Kinase Selectivity

Defensible Research Application Scenarios for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide Based on Verified Evidence


Kinase Hinge-Binding Probe with Distinct 5-Fluoropyrimidine Pharmacophore for mTOR/PI3K Selectivity Profiling Panels

This compound is most appropriately deployed as a structurally defined probe in kinase selectivity panels where the 5-fluoropyrimidine hinge-binding motif is hypothesized to confer a selectivity window distinct from 4,6-dimethyl or unsubstituted pyrimidine analogs. Its use should be benchmarked against the dimethyl analog (CAS 2034280-65-2) and nicotinamide analog (CAS 2034401-60-8) within the same assay cascade to empirically establish selectivity differences [1]. This scenario is supported by class-level SAR from the morpholinopyrimidine patent literature, which demonstrates that pyrimidine substitution patterns directly modulate mTOR vs. PI3K isoform selectivity [2].

Stereochemistry-Dependent Target Engagement Studies Requiring Defined (1r,4r) Configuration

For laboratories conducting target engagement or cellular thermal shift assays (CETSA) where the spatial orientation of the morpholine and fluoropyrimidine groups is a critical variable, this compound's defined (1r,4r) stereochemistry makes it suitable as a single-isomer standard. Procurement of this specific CAS number ensures stereochemical integrity, whereas generic or undefined analogs risk introducing inactive stereoisomers that confound dose-response interpretation [1]. The importance of stereochemical control is supported by class-level evidence from the FL118 chemotype, where the racemic mixture showed markedly reduced target inhibition compared to the single enantiomer [2].

Morpholine-4-Carboxamide Pharmacophore Reference Standard for Amide Bioisostere Comparison

This compound serves as a reference standard for the morpholine-4-carboxamide pharmacophore within the broader morpholinopyrimidine series. Researchers comparing the biochemical and cellular profiles of terminal amide variants (morpholine-4-carboxamide vs. nicotinamide vs. benzamide) can use this compound as the morpholine-4-carboxamide representative. Such comparative studies are essential for deconvoluting the contribution of the terminal amide group to kinase selectivity, cellular permeability, and metabolic stability, as established by the patent SAR indicating that terminal group identity is a key selectivity determinant [1].

Quote Request

Request a Quote for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.